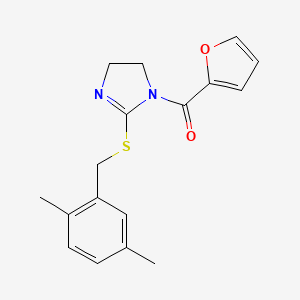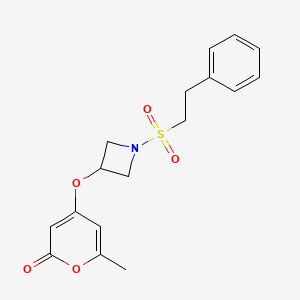
Potassium 3-cyanopropyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-cyanopropyltrifluoroborate is an organoboron compound with the molecular formula C₄H₆BF₃KN. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-cyanopropyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-cyanopropylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under an inert atmosphere at low temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows:
3-Cyanopropylboronic acid+Potassium fluoride+Boron trifluoride etherate→Potassium 3-cyanopropyltrifluoroborate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-cyanopropyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Hydrogen Gas: Employed in reduction reactions to convert the nitrile group to an amine.
Base: Often required in substitution reactions to deprotonate the nucleophile.
Major Products Formed
Substituted Alkanes: Formed through substitution reactions.
Biaryl Compounds: Produced in Suzuki-Miyaura cross-coupling reactions.
Amines: Resulting from the reduction of the nitrile group.
Scientific Research Applications
Chemistry
In chemistry, potassium 3-cyanopropyltrifluoroborate is widely used as a building block in organic synthesis. Its ability to form stable carbon-carbon bonds makes it invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology
While its direct applications in biology are limited, derivatives of this compound are used in the development of bioactive compounds. These derivatives can act as intermediates in the synthesis of molecules with potential biological activity.
Medicine
In medicinal chemistry, the compound is used to synthesize drug candidates. Its role in forming stable carbon-carbon bonds is crucial in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The mechanism by which potassium 3-cyanopropyltrifluoroborate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroborate group stabilizes the compound, allowing it to act as a nucleophile or electrophile in different contexts. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium 3-cyanopropyltrifluoroborate is unique due to the presence of the cyanopropyl group, which imparts distinct reactivity compared to other trifluoroborate compounds
Conclusion
This compound is a valuable reagent in organic synthesis, offering unique reactivity and stability. Its applications span various fields, including chemistry, biology, medicine, and industry, highlighting its versatility and importance in modern scientific research.
Properties
IUPAC Name |
potassium;3-cyanopropyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BF3N.K/c6-5(7,8)3-1-2-4-9;/h1-3H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOCKLKOUNSCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC#N)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)

![7-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2699584.png)
![2'-(1,3-Benzodioxol-5-yl)-7'-ethoxy-1-isopropyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2699585.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699586.png)

![5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid](/img/structure/B2699593.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)

![5-Chloro-6-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2699598.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2699601.png)
![2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)
